3-ethyl-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea
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Overview
Description
3-ethyl-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea is a complex organic compound that features a thiourea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea typically involves multi-step organic reactions. A common approach might include:
Formation of the indole derivative: Starting with 2-methyl-1H-indole, an alkylation reaction can introduce the ethyl group.
Furan-2-ylmethyl group attachment: This step might involve a Friedel-Crafts alkylation to attach the furan-2-ylmethyl group to the indole derivative.
Thiourea formation: The final step could involve the reaction of the intermediate with thiourea under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the thiourea group.
Reduction: Reduction reactions could target the thiourea group, potentially converting it to a thiol or amine.
Substitution: Various substitution reactions could occur, especially on the indole or furan rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products would depend on the specific reactions and conditions but could include oxidized or reduced derivatives, as well as substituted analogs.
Scientific Research Applications
Chemistry
Catalysis: The compound might serve as a ligand in catalytic reactions.
Organic Synthesis: It could be used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Biological Studies: Could be used in studies involving enzyme inhibition or receptor binding.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve binding to a specific enzyme or receptor, thereby inhibiting or modulating its activity. The molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Thiourea derivatives: Compounds with similar thiourea groups.
Indole derivatives: Compounds featuring the indole structure.
Furan derivatives: Compounds containing the furan ring.
Uniqueness
The uniqueness of 3-ethyl-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea lies in its combination of these three distinct functional groups, which could confer unique chemical and biological properties.
Properties
IUPAC Name |
3-ethyl-1-(furan-2-ylmethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-3-20-19(24)22(13-15-7-6-12-23-15)11-10-16-14(2)21-18-9-5-4-8-17(16)18/h4-9,12,21H,3,10-11,13H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTURCHZGAMOODV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N(CCC1=C(NC2=CC=CC=C21)C)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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